molecular formula C15H22F8O2 B093028 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate CAS No. 18798-10-2

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate

Cat. No. B093028
CAS RN: 18798-10-2
M. Wt: 386.32 g/mol
InChI Key: UAYJPUNXOMATLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is a fluorinated fatty acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound is commonly used as a surfactant and has been extensively studied for its potential applications in various fields such as material science, biotechnology, and medicine.

Mechanism Of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is not fully understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to decrease the fluidity of lipid bilayers, which can affect membrane protein function and signaling pathways. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been shown to have low toxicity and minimal side effects in animal studies.

Advantages And Limitations For Lab Experiments

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. It can be easily incorporated into various experimental systems, such as cell culture media, and has minimal interference with other experimental components. However, its high hydrophobicity can limit its solubility in aqueous solutions, which may affect its bioavailability and activity.

Future Directions

There are several potential future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate. One direction is to investigate its potential as an anti-inflammatory and anti-cancer agent in vivo. Another direction is to explore its potential as a coating agent for various drug delivery systems. Additionally, further studies are needed to understand its mechanism of action and its effects on cell membranes and signaling pathways. Finally, the development of more efficient synthesis methods and purification techniques may improve its yield and purity, making it more accessible for research and industrial applications.
Conclusion
In conclusion, 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is a fluorinated fatty acid derivative that has gained significant attention in the scientific community due to its unique properties. Its potential applications in various fields such as material science, biotechnology, and medicine make it a promising compound for future research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights for researchers interested in studying this compound.

Synthesis Methods

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with decanoic acid in the presence of a catalyst. This reaction results in the formation of the ester bond between the alcohol and acid, producing 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate. The purity and yield of the product can be improved by using different catalysts and reaction conditions.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has been extensively studied for its potential applications in various fields. In material science, it has been used as a surfactant to modify the surface properties of materials such as polymers, metals, and ceramics. In biotechnology, it has been used as a coating agent for nanoparticles, liposomes, and other drug delivery systems. In medicine, it has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

18798-10-2

Product Name

2,2,3,3,4,4,5,5-Octafluoropentyl decanoate

Molecular Formula

C15H22F8O2

Molecular Weight

386.32 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl decanoate

InChI

InChI=1S/C15H22F8O2/c1-2-3-4-5-6-7-8-9-11(24)25-10-13(18,19)15(22,23)14(20,21)12(16)17/h12H,2-10H2,1H3

InChI Key

UAYJPUNXOMATLD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

synonyms

Decanoic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester

Origin of Product

United States

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